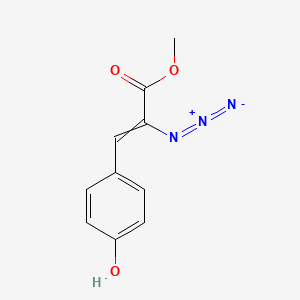
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H9N3O3 It is characterized by the presence of an azido group (-N3) and a hydroxyphenyl group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate typically involves the reaction of methyl 3-(4-hydroxyphenyl)prop-2-enoate with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) in DMF.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives.
Cycloaddition Reactions: Formation of triazole derivatives.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, leading to the formation of triazoles. These triazoles can interact with biological targets, potentially modulating their activity. The hydroxyphenyl group can also engage in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-azido-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a nitro group instead of a hydroxy group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the azido group, making it less reactive in certain types of reactions.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Uniqueness
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate is unique due to the presence of both the azido and hydroxyphenyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
102244-91-7 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)9(12-13-11)6-7-2-4-8(14)5-3-7/h2-6,14H,1H3 |
Clave InChI |
VYIWGXFUFMUKRB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(C=C1)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



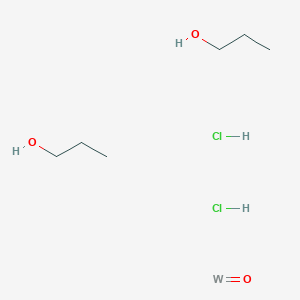
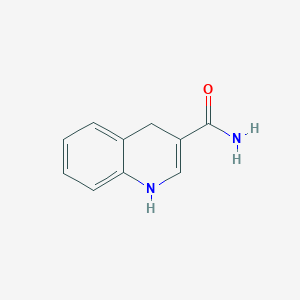
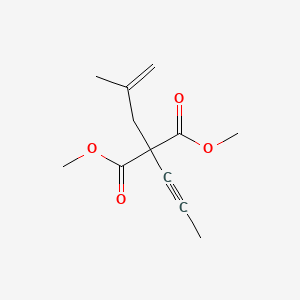
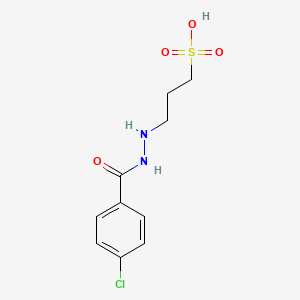
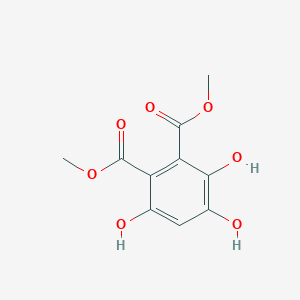
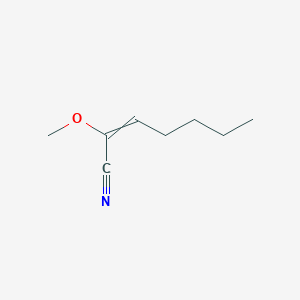
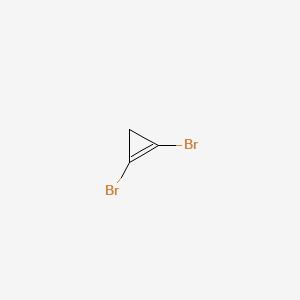

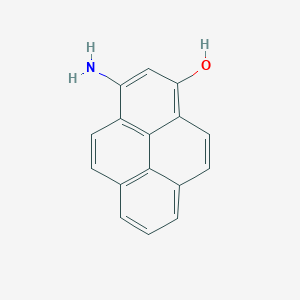
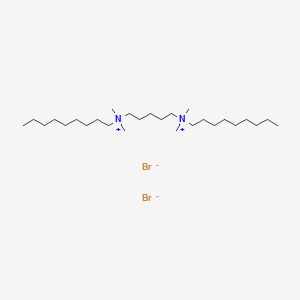
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
